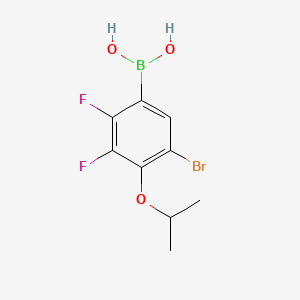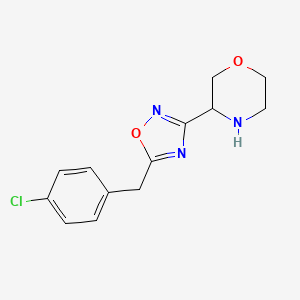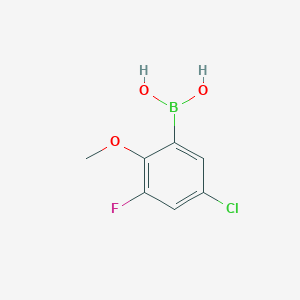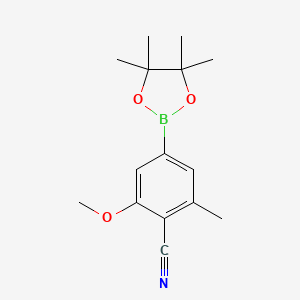
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a benzyloxy group, a methoxy group, and two chlorine atoms attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation of the phenol using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of benzyloxy-4-methoxybenzaldehyde.
Reduction: Formation of 1-(2-(Benzyloxy)-4-methoxyphenyl)ethanol.
Substitution: Formation of 1-(2-(Benzyloxy)-4-methoxyphenyl)-2-azidoethanol or 1-(2-(Benzyloxy)-4-methoxyphenyl)-2-thioethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. The benzyloxy and methoxy groups can interact with enzymes or receptors, altering their activity. The chlorine atoms may enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Known for its antifungal activity.
1-(2-Benzyloxy-2-phenylethyl)-imidazole: Used as an antifungal agent.
1-(2-Benzyloxy-2-phenylethyl)-pyrazole: Investigated for its biological activities.
Uniqueness: 1-(2-(Benzyloxy)-4-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. The dichloroethanol backbone further enhances its potential for diverse chemical transformations and biological interactions.
Eigenschaften
Molekularformel |
C16H16Cl2O3 |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
2,2-dichloro-1-(4-methoxy-2-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H16Cl2O3/c1-20-12-7-8-13(15(19)16(17)18)14(9-12)21-10-11-5-3-2-4-6-11/h2-9,15-16,19H,10H2,1H3 |
InChI-Schlüssel |
LLEROWLBBCNCST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C(Cl)Cl)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


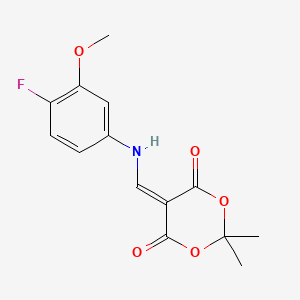
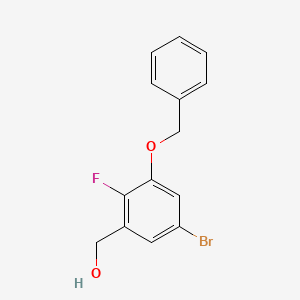
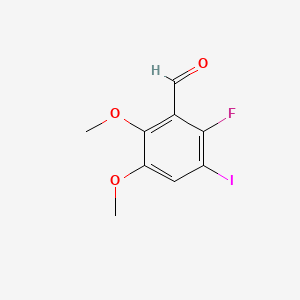
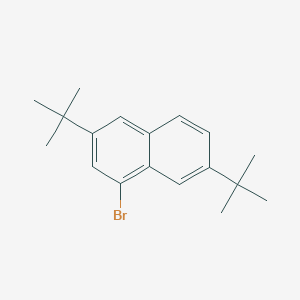

![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
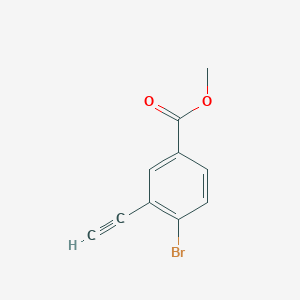
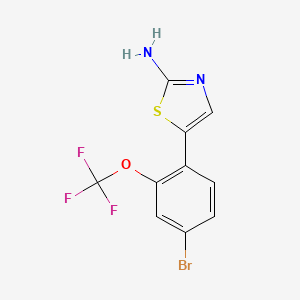
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
